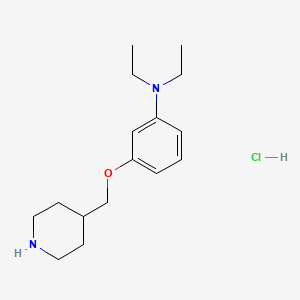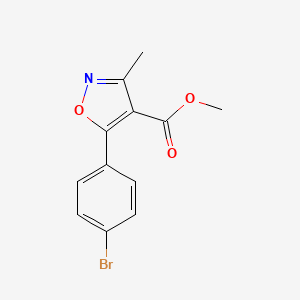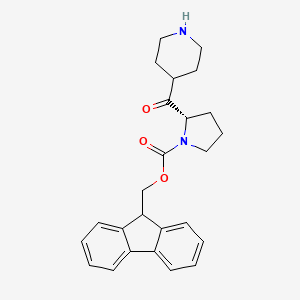
1-(4-(Tert-Butyl)cyclohexyl)azetidin-3-carbonsäure
Übersicht
Beschreibung
1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid, also known as TBAC, is an organic compound that has been studied for its potential applications in scientific research. TBAC is an azetidine-based compound that is composed of a tert-butylcyclohexyl group and a carboxylic acid group. TBAC has been studied for its ability to act as a catalyst in organic synthesis and its potential applications in biochemistry and pharmacology.
Wirkmechanismus
1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid has been studied for its ability to act as a catalyst in organic synthesis. 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid is able to facilitate the formation of carbon-carbon bonds through a mechanism known as the SN2 reaction. In this reaction, the 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid molecule acts as a nucleophile, attacking the electrophilic carbon atom of the substrate molecule. This results in the formation of a new carbon-carbon bond.
Biochemical and Physiological Effects
1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid has been studied for its potential applications in biochemistry and pharmacology. 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid has been used to study the mechanism of action of certain enzymes and proteins. 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid has also been studied for its potential effects on biochemical and physiological processes. In particular, 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid has been studied for its potential effects on gene expression, cell growth, and cell differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid has several advantages and limitations when it comes to its use in laboratory experiments. One of the main advantages of 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid is its ability to act as a catalyst in organic synthesis. This allows for the rapid formation of new carbon-carbon bonds. Additionally, 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid is relatively stable and can be stored at room temperature. However, 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid is also limited by its low solubility in water and its potential to cause skin irritation.
Zukünftige Richtungen
Future research on 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid could focus on its potential applications in biochemistry and pharmacology. In particular, 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid could be studied for its potential effects on gene expression, cell growth, and cell differentiation. Additionally, 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid could be studied for its potential to act as a catalyst in other types of organic reactions. Finally, 1-(4-(Tert-butyl)cyclohexyl)azetidine-3-carboxylic acid could be studied for its potential to act as a drug delivery system.
Wissenschaftliche Forschungsanwendungen
Immunmodulation
Diese Verbindung wurde als Vorläufer bei der Synthese von Janus-Kinase-3 (JAK3)-Inhibitoren identifiziert . JAK3 ist ein entscheidendes Enzym, das an den Signalwegen verschiedener Zytokine beteiligt ist, die für die Funktion des Immunsystems unerlässlich sind. Durch die Hemmung von JAK3 kann diese Verbindung zur Modulation von Immunantworten verwendet werden, was sie für die Behandlung von Erkrankungen wie Autoimmunerkrankungen, Transplantatabstoßung und anderen entzündlichen Erkrankungen wertvoll macht.
Antivirale Therapie
Die Verbindung dient als Baustein bei der Herstellung von HCV-Protease-Inhibitoren . Diese Inhibitoren sind entscheidend für die Behandlung von Hepatitis-C-Virus (HCV)-Genotyp-1-Infektionen. Durch die Beeinträchtigung der Replikationsfähigkeit des Virus kann diese Verbindung zur Entwicklung wirksamer antiviraler Therapien beitragen.
Antibakterielle Mittel
Forscher haben diese Verbindung bei der Herstellung von neuen Aminoglykosidverbindungen verwendet . Diese Verbindungen weisen antibakterielle Aktivität auf und können gegen eine Vielzahl von bakteriellen Infektionen wirksam sein, was zur Entwicklung neuer Antibiotika beiträgt.
Kardiovaskuläre Therapeutika
Bicyclische Himbacinderivate, die aus dieser Verbindung synthetisiert werden können, wirken als Antagonisten des Protease-aktivierten Rezeptors-1 (PAR-1) . Diese Derivate sind im Zusammenhang mit dem Akuten Koronarsyndrom (ACS), Myokardinfarkt, thrombotischem Schlaganfall oder peripherer arterieller Erkrankung von Bedeutung, da sie zur Sekundärprävention dieser Erkrankungen beitragen können.
Krebsforschung
Die Rolle der Verbindung bei der Modulation der Aktivität von Phosphoinositol-3-Kinase (PI3K) ist bemerkenswert . PI3K ist an verschiedenen Zellfunktionen beteiligt, einschließlich Zellwachstum und -überleben, und seine Dysregulation ist ein häufiges Merkmal bei vielen Krebsarten. Daher könnten Derivate dieser Verbindung zur Behandlung von Krebserkrankungen eingesetzt werden, die mit Veränderungen des PI3K-Signalwegs verbunden sind.
Eigenschaften
IUPAC Name |
1-(4-tert-butylcyclohexyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-14(2,3)11-4-6-12(7-5-11)15-8-10(9-15)13(16)17/h10-12H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDLRXLPUWSSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(Pyrrolidin-1-yl)piperidin-1-yl]propanoic acid](/img/structure/B1466289.png)
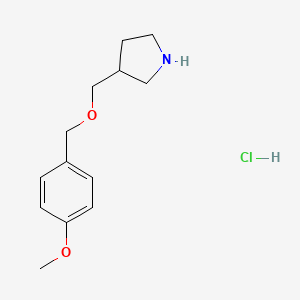
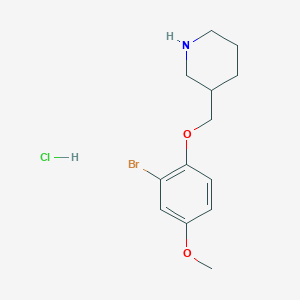
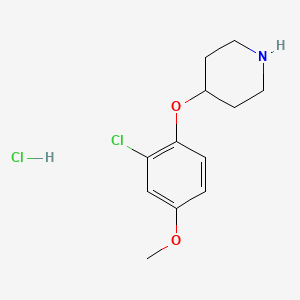
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B1466295.png)
